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Abstract

Vabametkib (ABN401) is an orally bioavailable, highly selective, and potent ATP-competitive
inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling
pathway, through gene amplification, mutations, or protein overexpression, is a key driver in the
pathogenesis and progression of various solid tumors, including non-small cell lung cancer
(NSCLC) and gastric cancer.[2][3][4] Vabametkib was developed to target these MET-addicted
cancers. This technical guide provides an in-depth overview of the discovery, mechanism of
action, preclinical development, and clinical evaluation of Vabametkib, presenting key data in a
structured format, detailing experimental methodologies, and visualizing complex biological and
experimental processes.

Discovery and Mechanism of Action

Vabametkib was synthesized as a potent and selective inhibitor of the MET tyrosine kinase,
featuring a pyridoxazine moiety that binds to the hinge region of the ATP binding site.[2]
Molecular docking simulations have elucidated the binding mode of Vabametkib within the
MET kinase domain, highlighting interactions stabilized by hydrogen bonds, hydrophobic
interactions, and pi-stacking.[2] By occupying the ATP-binding pocket, Vabametkib effectively
inhibits the kinase activity of c-MET, preventing its autophosphorylation and the subsequent
activation of downstream signaling pathways crucial for tumor cell proliferation, survival,
invasion, and angiogenesis.[3][5]
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Kinase Selectivity

A key aspect of Vabametkib's development was ensuring its high selectivity for c-MET to
minimize off-target effects. Kinase profiling against a panel of 571 kinases demonstrated the
high selectivity of Vabametkib for MET.[2]

Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to the c-MET receptor triggers its dimerization
and autophosphorylation, creating docking sites for downstream signaling molecules. This
leads to the activation of several key pathways, including the RAS/MAPK and PI3K/AKT
pathways, which promote cell growth, proliferation, and survival. Vabametkib's inhibition of c-
MET phosphorylation effectively blocks these downstream signals.
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Figure 1: Vabametkib's Mechanism of Action in the c-MET Signaling Pathway.
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Preclinical Development
In Vitro Efficacy

Vabametkib has demonstrated potent cytotoxic activity against a panel of MET-addicted
cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to
be in the nanomolar range for these cell lines, with minimal effect on normal cells.[3]

Vabametkib IC50

Cell Line Cancer Type MET Status

(nM)
SNU-5 Gastric Cancer Amplification 2
SNU-620 Gastric Cancer Amplification 3
) Amplification, Exon 14
Hs746T Gastric Cancer o
Skipping
MKN45 Gastric Cancer Amplification 7
EBC-1 Lung Cancer Amplification 10
H1993 Lung Cancer Amplification 43
SNU-638 Gastric Cancer Overexpression 8
Normal Gastric
HFE145 Normal >10,000

Epithelial

Table 1: In Vitro
Cytotoxicity of
Vabametkib in MET-
Addicted Cancer Cell
Lines.[3]

In Vivo Efficacy

The anti-tumor activity of Vabametkib was evaluated in various xenograft models, including
cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). Oral administration of
Vabametkib resulted in significant, dose-dependent tumor growth inhibition (TGI).
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Xenograft
Cancer Type MET Status Dose (mg/kg) TGI (%)

Model
SNU-5 (CDX) Gastric Cancer Amplification 3 24.47
SNU-5 (CDX) Gastric Cancer Amplification 30 89.49
EBC-1 (CDX) Lung Cancer Amplification 10 51.26
EBC-1 (CDX) Lung Cancer Amplification 30 77.85
SNU-638 (CDX) Gastric Cancer Overexpression 10 65.31
SNU-638 (CDX) Gastric Cancer Overexpression 30 78.68
Table 2: In Vivo
Anti-Tumor
Efficacy of
Vabametkib in
Xenograft
Models.[1]

Pharmacokinetics

Pharmacokinetic studies were conducted in Sprague-Dawley rats, beagle dogs, and
cynomolgus monkeys to evaluate the absorption, distribution, metabolism, and excretion
(ADME) properties of Vabametkib. The compound demonstrated favorable pharmacokinetic
profiles with good oral bioavailability.
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. Administr
Species .
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Dose
(mgl/kg)

Cmax
(ng/mL)

Tmax (h)

AUC
(ng-h/mL)

Bioavaila
bility (%)

SD Rats v

289

0.08

358

SD Rats Oral

10

1010

8540

42.1 - 56.2

Beagle
v
Dogs

243

0.08

412

Beagle
Oral
Dogs

10

304

2260

27.4-37.7

Cynomolgu

s Monkeys

350

0.08

510

Cynomolgu
Oral
s Monkeys

10

450

3200

Table 3:
Pharmacok
inetic
Parameter
s of
Vabametki
bin
Different
Species.[1]
2]

Clinical Development

Vabametkib is currently undergoing clinical evaluation to assess its safety, tolerability, and

efficacy in patients with advanced solid tumors harboring c-MET dysregulation.

Phase 1 Trial

A Phase 1 dose-escalation study was conducted in patients with advanced solid tumors. The

trial established a favorable safety profile for Vabametkib, with no dose-limiting toxicities or

treatment-related deaths reported. Notably, peripheral edema of grade 3 or higher, a common
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adverse event with other c-MET inhibitors, was not observed.[6] The study also provided
preliminary evidence of anti-tumor activity, with two partial responses noted.[7]

Phase 2 Trial

An ongoing global Phase 2 trial (NCT05541822) is evaluating Vabametkib in patients with
NSCLC harboring MET exon 14 skipping mutations.[1][3] Encouraging interim results were
presented at the 2024 ASCO Annual Meeting.

Efficacy Endpoint Result
Objective Response Rate (ORR) 54%
Median Progression-Free Survival (mPFS) 11.6 months
Disease Control Rate (DCR) 97.3%

Table 4: Interim Efficacy Results from the Phase
2 Trial of Vabametkib.[2][5]

In terms of safety, Vabametkib demonstrated a favorable profile compared to other MET

inhibitors.
Adverse Event Vabametkib Tabrecta Tepmetko
Grade 23 TRAEs 10% 37.6% 28%

Table 5: Comparative
Safety Profile of
Vabametkib.[5]

A combination therapy of Vabametkib with Lazertinib, a third-generation EGFR TKI, is also
being investigated in a separate cohort of the Phase 2 trial for patients with EGFR-mutant
NSCLC who have developed resistance to EGFR TKiIs.[8][9][10]

Experimental Protocols
Western Blot Analysis for c-MET Signaling
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This protocol describes the methodology for assessing the inhibition of c-MET phosphorylation
and downstream signaling by Vabametkib.
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Figure 2: General Workflow for Western Blot Analysis.

e Cell Culture and Treatment: MET-addicted cancer cells (e.g., SNU-5, EBC-1) are cultured to
70-80% confluency. Cells are then treated with varying concentrations of Vabametkib (e.g.,
0, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours).

o Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer
supplemented with protease and phosphatase inhibitors.

o Protein Quantification: The total protein concentration in the cell lysates is determined using
a BCA protein assay.

o SDS-PAGE: Equal amounts of protein (e.g., 20-30 ug) from each sample are separated by
sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

e Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene
difluoride (PVDF) membrane.

e Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA)
in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-
specific antibody binding.

e Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies
specific for phospho-MET (Tyr1234/1235), total MET, phospho-AKT (Ser473), total AKT,
phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., B-actin).

e Washing and Secondary Antibody Incubation: The membrane is washed with TBST and then
incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at
room temperature.

o Detection: After further washing, the protein bands are visualized using an enhanced
chemiluminescence (ECL) detection reagent and imaged.

In Vivo Xenograft Study
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This protocol outlines the procedure for evaluating the anti-tumor efficacy of Vabametkib in a

mouse xenograft model.

Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.

Cell Implantation: A suspension of MET-addicted cancer cells (e.g., 5 x 10"6 EBC-1 cells) in
a mixture of media and Matrigel is subcutaneously injected into the flank of each mouse.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-
200 mm?). The mice are then randomized into treatment and control groups.

Drug Administration: Vabametkib is administered orally once daily at specified doses (e.g.,
10 mg/kg, 30 mg/kg). The control group receives the vehicle.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using
calipers. Tumor volume is calculated using the formula: (Length x Width?) / 2.

Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study using the
formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control
group)] x 100.

Molecular Docking Simulation

This protocol provides a general outline for the computational modeling of Vabametkib's

interaction with the c-MET kinase domain.

Protein and Ligand Preparation: The 3D crystal structure of the c-MET kinase domain is
obtained from the Protein Data Bank (PDB). The structure of Vabametkib is generated and
optimized using a molecular modeling software.

Binding Site Definition: The ATP-binding site of the c-MET kinase domain is defined as the
target for docking.

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to predict the binding
conformation and affinity of Vabametkib within the defined binding site.

Pose Analysis and Scoring: The predicted binding poses are analyzed to identify key
interactions (e.g., hydrogen bonds, hydrophobic interactions) between Vabametkib and the

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b8514164?utm_src=pdf-body
https://www.benchchem.com/product/b8514164?utm_src=pdf-body
https://www.benchchem.com/product/b8514164?utm_src=pdf-body
https://www.benchchem.com/product/b8514164?utm_src=pdf-body
https://www.benchchem.com/product/b8514164?utm_src=pdf-body
https://www.benchchem.com/product/b8514164?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8514164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

amino acid residues of the c-MET kinase domain. The poses are ranked based on a scoring
function that estimates the binding free energy.

Conclusion

Vabametkib (ABN401) has emerged as a promising, highly selective c-MET inhibitor with a
favorable preclinical and clinical profile. Its potent anti-tumor activity in MET-addicted cancers,
combined with a superior safety profile compared to other MET inhibitors, positions it as a
potential best-in-class therapeutic. Ongoing clinical trials, both as a monotherapy and in
combination with other targeted agents, will further elucidate its role in the treatment of various
solid tumors driven by c-MET dysregulation. The comprehensive data and methodologies
presented in this guide underscore the robust scientific foundation for the continued
development of Vabametkib as a valuable addition to the armamentarium of precision
oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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